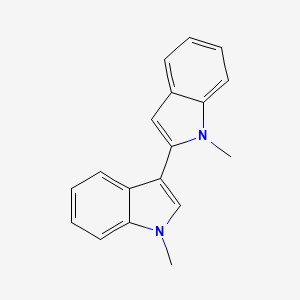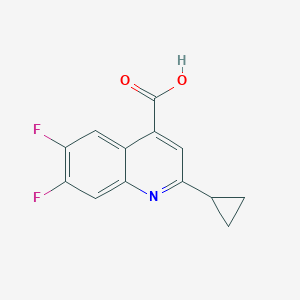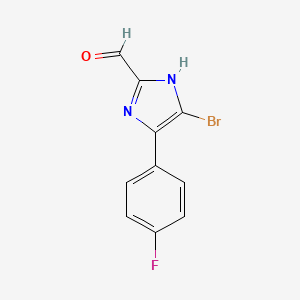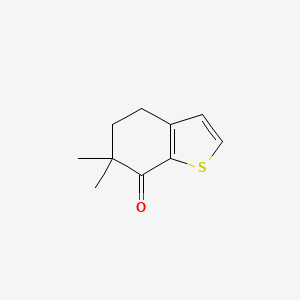
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: 2,2-dimethyl-1,3-dithiane and a suitable aryl halide.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions, where the benzothiophene ring can be functionalized using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Br₂, HNO₃
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound, known for its presence in various natural products and pharmaceuticals.
2,3-Dihydrobenzothiophene: A reduced form of benzothiophene with different reactivity.
6-Methylbenzothiophene: A methylated derivative with distinct chemical properties.
Uniqueness
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups and the dihydrobenzothiophene core can confer unique properties compared to other benzothiophene derivatives.
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one |
InChI |
InChI=1S/C10H12OS/c1-10(2)5-3-7-4-6-12-8(7)9(10)11/h4,6H,3,5H2,1-2H3 |
Clave InChI |
VPAPYOSDIQGXGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C1=O)SC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


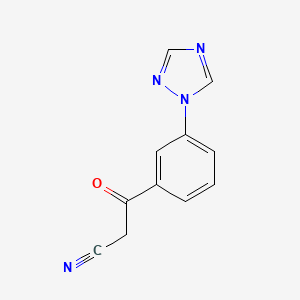
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

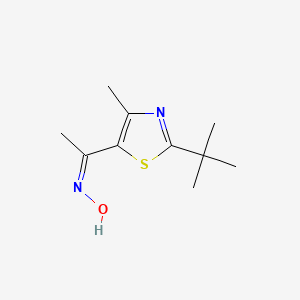

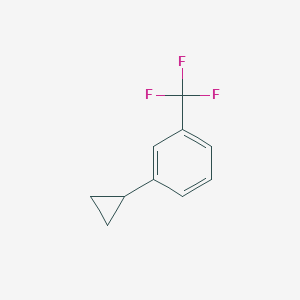


![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
